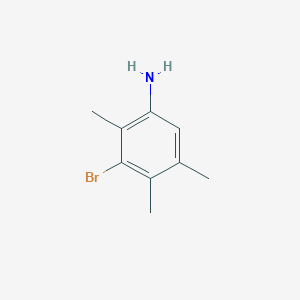

3-Bromo-2,4,5-trimethylaniline

Übersicht

Beschreibung

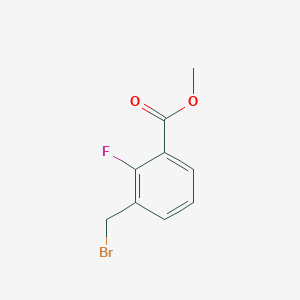

3-Bromo-2,4,5-trimethylaniline is a chemical compound with the molecular formula BrC6H(CH3)3NH2 . It has a molecular weight of 214.10 .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. The crude product is purified by silica gel chromatography and eluted with EtOAc/heptane (0-40%). This process yields this compound as a brown oil, which solidifies into a brown solid upon standing .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string:InChI=1S/C9H12BrN/c1-5-4-6 (2)9 (11)7 (3)8 (5)10/h4H,11H2,1-3H3 . This structure can be visualized using Java or Javascript . Physical And Chemical Properties Analysis

This compound is a light brown to dark brown to dark purple solid . It has a refractive index of 1.575 (lit.) , a boiling point of 172-173 °C/24 mmHg (lit.) , a melting point of 34.5-39.3 °C (lit.) , and a density of 1.313 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Synthesis of Functionalized Benzocyclotrimers Research conducted by Dalkılıç et al. (2009) discusses the use of 2-Bromo-3-(trimethylstannyl)cyclopenta-1,3-diene, a key intermediate for synthesizing vic-bromo(trimethylstannyl)bicycloolefins, in the preparation of functionalized benzocyclotrimers. These benzocyclotrimers are produced via a Diels-Alder reaction followed by cyclotrimerization, demonstrating the application of brominated compounds in complex chemical syntheses (Dalkılıç et al., 2009).

Mutagenicity and DNA Damage Studies Zimmer et al. (1980) investigated several substituted anilines, including 2,4,5-trimethylaniline, for their ability to mutate Salmonella typhimurium and damage DNA in mammalian cells. This study is significant in understanding the mutagenic potential of these compounds, which has implications for their safe handling and use in research (Zimmer et al., 1980).

Bioconjugate Chemistry Kuchta et al. (2007) explored the synthesis of a platinum trimethyl complex of a benzoic acid-functionalized hydrido-tris(pyrazolyl)borate (Tp) ligand, demonstrating the potential of brominated compounds in bioconjugate chemistry. This research opens pathways for coupling these compounds to biomolecules, such as amino acids, for various applications (Kuchta et al., 2007).

Chemoselective Protein Labeling Ros et al. (2020) synthesized 3-bromo-1,2,4,5-tetrazine using an oxidant- and metal-free method. This compound was used for chemoselective protein labeling and triggered fast click-to-release (CtR) biorthogonal reactions. This research highlights the use of brominated compounds in protein chemistry and therapeutic applications (Ros et al., 2020).

Bromination Kinetics Study Bell and Ninkov (1966) studied the kinetics of the bromination of N,N,2-trimethylaniline, providing insights into the reaction mechanisms and conditions favorable for bromination processes. Such studies are crucial for optimizing synthetic routes in chemical research (Bell & Ninkov, 1966).

Safety and Hazards

3-Bromo-2,4,5-trimethylaniline is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Eigenschaften

IUPAC Name |

3-bromo-2,4,5-trimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-5-4-8(11)7(3)9(10)6(5)2/h4H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYKMXNZQQYGPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)Br)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-5-[1,1,2,3,3,3-hexafluoro-2-(trifluoromethyl)propoxy]pentane](/img/structure/B3040193.png)